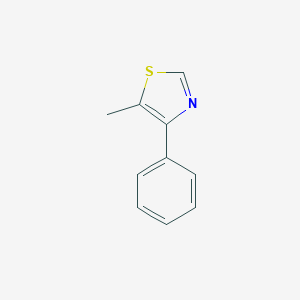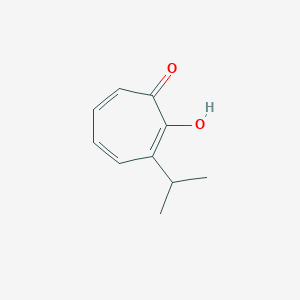
beta-Thujaplicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: : La alfa-tujaplicina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la ciclización de un precursor adecuado, como la 2-hidroxi-3-isopropil-2,4,6-cicloheptatrien-1-ona . La reacción generalmente requiere condiciones específicas, incluyendo el uso de catalizadores y temperaturas controladas para asegurar la formación de la estructura de tropolona deseada .
Métodos de producción industrial: : La producción industrial de alfa-tujaplicina a menudo implica la extracción del compuesto de la madera dura de los árboles de la familia Cupressaceae. El proceso de extracción incluye extracción con solventes, seguido de pasos de purificación como la cristalización o la cromatografía para aislar el compuesto puro .
Análisis De Reacciones Químicas
Tipos de reacciones: : La alfa-tujaplicina experimenta varias reacciones químicas, que incluyen:
Oxidación: La alfa-tujaplicina se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado.
Productos principales
Oxidación: Formación de quinonas y otros derivados oxidados.
Reducción: Formación de derivados dihidro.
Sustitución: Formación de derivados de tropolona sustituidos.
Aplicaciones Científicas De Investigación
La alfa-tujaplicina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La alfa-tujaplicina ejerce sus efectos a través de varios mecanismos:
Actividad antibacteriana y antifúngica: La alfa-tujaplicina interrumpe la integridad de la membrana celular de las bacterias y los hongos, lo que lleva a la muerte celular.
Actividad anticancerígena: La alfa-tujaplicina induce la apoptosis (muerte celular programada) en las células cancerosas al activar vías de señalización específicas e inhibir la proliferación celular.
Quelación de metales: La alfa-tujaplicina tiene una fuerte capacidad de quelación de metales, lo que puede inhibir la actividad de las enzimas dependientes de metales e interrumpir los procesos celulares.
Comparación Con Compuestos Similares
La alfa-tujaplicina forma parte de un grupo de derivados isoméricos de tropolona, que incluyen:
Beta-tujaplicina (Hinokitiol): Conocido por sus fuertes propiedades antibacterianas y antifúngicas.
Gamma-tujaplicina: Exhibe actividades biológicas similares pero con diferentes grados de potencia.
Singularidad: : La alfa-tujaplicina es única debido a su posición específica del grupo isopropilo, que influye en su reactividad química y actividad biológica . En comparación con la beta-tujaplicina y la gamma-tujaplicina, la alfa-tujaplicina tiene propiedades distintas que la hacen adecuada para aplicaciones específicas en investigación e industria .
Propiedades
Número CAS |
1946-74-3 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-hydroxy-3-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-5-3-4-6-9(11)10(8)12/h3-7H,1-2H3,(H,11,12) |
Clave InChI |
TUFYVOCKVJOUIR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=O)C=CC=C1)O |
SMILES canónico |
CC(C)C1=C(C(=O)C=CC=C1)O |
| 1946-74-3 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


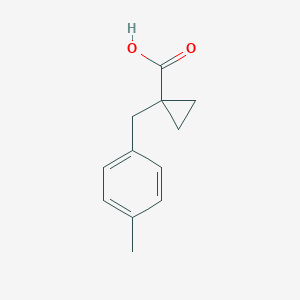
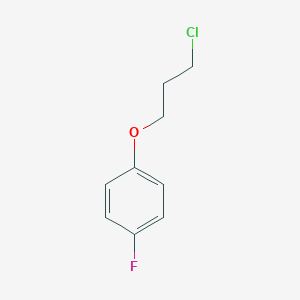

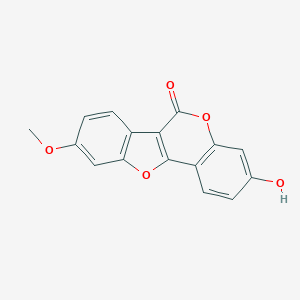

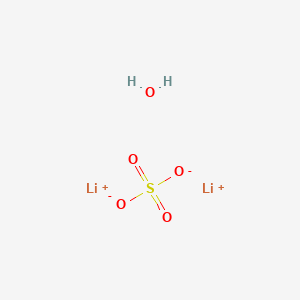
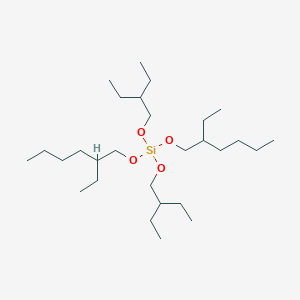
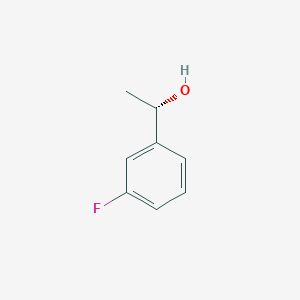
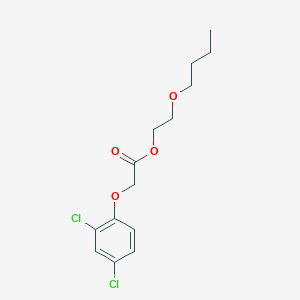
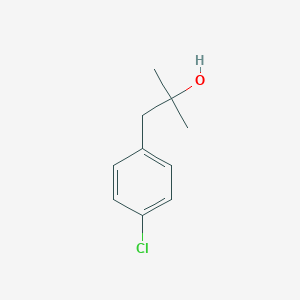
![1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione](/img/structure/B156311.png)
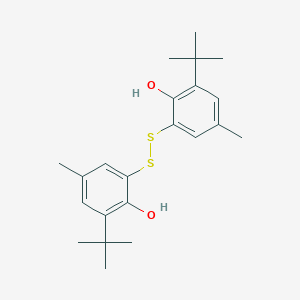
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)
